molecular formula C8H3BrCl2N2O B11836984 7-Bromo-2,5-dichloroquinazolin-8-ol

7-Bromo-2,5-dichloroquinazolin-8-ol

Cat. No.: B11836984
M. Wt: 293.93 g/mol
InChI Key: RVNSCIQJLDXVNU-UHFFFAOYSA-N
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Description

7-Bromo-2,5-dichloroquinazolin-8-ol: is a chemical compound with the molecular formula C8H3BrCl2N2O It is a derivative of quinazolinol, characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dichloroquinazolin-8-ol typically involves the bromination and chlorination of quinazolinol derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the quinazoline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,5-dichloroquinazolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of functionalized quinazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-2,5-dichloroquinazolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound finds applications in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2,5-dichloroquinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 7-Bromoquinazolin-8-ol
  • 2,5-Dichloroquinazolin-8-ol
  • 7-Chloro-2,5-dibromoquinazolin-8-ol

Comparison: Compared to similar compounds, 7-Bromo-2,5-dichloroquinazolin-8-ol is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms at distinct positions on the quinazoline ring imparts unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3BrCl2N2O

Molecular Weight

293.93 g/mol

IUPAC Name

7-bromo-2,5-dichloroquinazolin-8-ol

InChI

InChI=1S/C8H3BrCl2N2O/c9-4-1-5(10)3-2-12-8(11)13-6(3)7(4)14/h1-2,14H

InChI Key

RVNSCIQJLDXVNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Cl

Origin of Product

United States

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